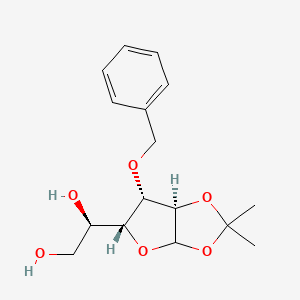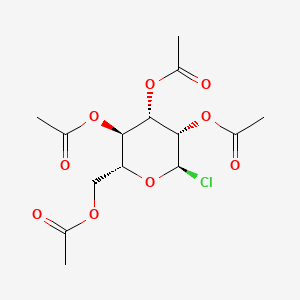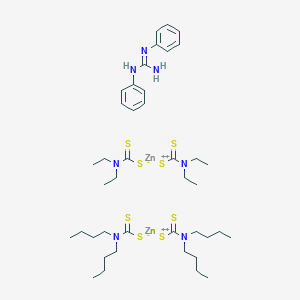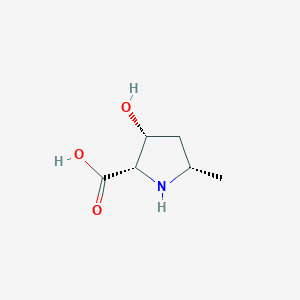
(+-)-DEOXYEPHEDRINE-TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-DEOXYEPHEDRINE-TFA typically involves the reduction of ephedrine or pseudoephedrine. One common method includes the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of (±)-DEOXYEPHEDRINE-TFA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: (±)-DEOXYEPHEDRINE-TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N-methyl-1-phenylpropan-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
(±)-DEOXYEPHEDRINE-TFA has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for studying amine transporters.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (±)-DEOXYEPHEDRINE-TFA involves its interaction with monoamine transporters, particularly the norepinephrine and dopamine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other sympathomimetic amines.
類似化合物との比較
Ephedrine: A naturally occurring alkaloid with similar structural features.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Methamphetamine: A synthetic derivative with potent central nervous system stimulant effects.
Uniqueness: (±)-DEOXYEPHEDRINE-TFA is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. This makes it a valuable compound for various research applications where these properties are advantageous.
特性
CAS番号 |
120442-70-8 |
|---|---|
分子式 |
C12H14F3NO |
分子量 |
245.24 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-9(8-10-6-4-3-5-7-10)16(2)11(17)12(13,14)15/h3-7,9H,8H2,1-2H3 |
InChIキー |
AXAFMXNUGNZMCK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)C(F)(F)F |
同義語 |
(+-)-DEOXYEPHEDRINE-TFA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
